Ethyl 2-amino-5-methylbenzoate

DHODH Inhibition Pyrimidine Biosynthesis Cancer Research

Procure Ethyl 2-amino-5-methylbenzoate for its well-defined DHODH inhibition (IC50=204 nM). This ortho-amino ester serves as a reliable reference standard for assay validation and a versatile building block for synthesizing quinoline/indole derivatives. Its unique substitution pattern is critical for target engagement.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 58677-05-7
Cat. No. B1590294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-5-methylbenzoate
CAS58677-05-7
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=CC(=C1)C)N
InChIInChI=1S/C10H13NO2/c1-3-13-10(12)8-6-7(2)4-5-9(8)11/h4-6H,3,11H2,1-2H3
InChIKeyOROMVXLWBWNXIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Amino-5-Methylbenzoate (CAS 58677-05-7): A Strategic Ortho-Amino Benzoate Scaffold for DHODH-Targeted Research


Ethyl 2-amino-5-methylbenzoate (CAS 58677-05-7) is an aromatic amino ester characterized by an ortho-amino substitution relative to its ethyl ester group and a methyl substituent at the 5-position [1]. This compound is a derivative of benzoic acid with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol [1]. While serving as a versatile synthetic intermediate , its primary differentiation lies in its defined biological activity as a hydrophobic inhibitor of human dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis .

Why Generic Anthranilate Esters Cannot Substitute for Ethyl 2-Amino-5-Methylbenzoate in DHODH Research


While many anthranilate esters exist, their substitution patterns critically determine their biological activity and target engagement. Simple substitution with a methyl ester (e.g., methyl 2-amino-5-methylbenzoate) or removal of the methyl group (e.g., ethyl 2-aminobenzoate) results in compounds with significantly altered hydrophobic character and binding affinity, often lacking the specific DHODH inhibitory activity documented for the target compound [1]. The precise ortho-amino and 5-methyl configuration of ethyl 2-amino-5-methylbenzoate is essential for its interaction with the DHODH ubiquinone binding site, as demonstrated by X-ray crystallographic studies of related amino-benzoic acid derivatives [2]. Therefore, this specific substitution pattern is not merely a structural variation but a functional requirement for studies involving DHODH inhibition [1][2].

Quantitative Differentiation: Ethyl 2-Amino-5-Methylbenzoate (CAS 58677-05-7) vs. Key Comparators


Human DHODH Inhibitory Potency: A Defined Mid-Nanomolar Benchmark

Ethyl 2-amino-5-methylbenzoate exhibits a well-defined inhibitory potency against human DHODH with an IC50 of 204 nM [1]. This places it in a distinct potency class compared to the highly potent clinical candidate brequinar (IC50 = 5.2 nM) [2] and less potent fragment-like hits. This mid-nanomolar activity, validated by biochemical assay measuring reduction in orotate production using L-dihydroorotate as a substrate [1], provides a valuable benchmark for structure-activity relationship (SAR) studies.

DHODH Inhibition Pyrimidine Biosynthesis Cancer Research Immunosuppression

Defined Substitution Pattern for Targeted DHODH Engagement

X-ray crystallographic studies of structurally related amino-benzoic acid derivatives have confirmed that compounds with an ortho-amino benzoate scaffold bind to the ubiquinone binding pocket of human DHODH [1]. The specific ortho-amino and 5-methyl substitution pattern of ethyl 2-amino-5-methylbenzoate is critical for this interaction, distinguishing it from isomers like ethyl 4-amino-3-methylbenzoate which exhibit different binding modes or lack DHODH activity .

Medicinal Chemistry Enzyme Inhibition Structural Biology Fragment-Based Drug Design

Ortho-Amino vs. Para-Amino Regioisomer: A Clear Functional Distinction

The ortho-amino substitution in ethyl 2-amino-5-methylbenzoate is a key structural determinant that differentiates it from its para-amino isomer, ethyl 4-amino-3-methylbenzoate . This regioisomerism results in significantly different electronic properties, hydrogen-bonding capabilities, and steric profiles, which directly influence reactivity in downstream synthetic applications and biological target engagement . The ortho-amino group enables unique chelation and cyclization reactions not possible with the para-isomer, making the target compound a more versatile building block for synthesizing fused heterocyclic systems like quinazolines and benzodiazepines.

Chemical Synthesis Structure-Activity Relationship Isomer Differentiation Procurement Specification

Strategic Application Scenarios for Ethyl 2-Amino-5-Methylbenzoate (CAS 58677-05-7) in R&D


As a Defined-Potency Reference Inhibitor in DHODH Biochemical Assays

Ethyl 2-amino-5-methylbenzoate serves as a reliable, moderate-potency reference inhibitor (IC50 = 204 nM) for human DHODH in enzymatic assays [1]. Researchers can use this compound to calibrate assay systems, validate new screening protocols, or compare the potency of novel inhibitors against a well-characterized benchmark. Its activity is significantly lower than that of clinical-stage inhibitors like brequinar (IC50 = 5.2 nM) [2], making it an ideal control for distinguishing between highly potent and moderately potent hits in high-throughput screening campaigns.

As a Validated Starting Point for Fragment-Based Drug Design (FBDD)

Given its confirmed binding to the DHODH ubiquinone pocket [1] and a defined IC50 of 204 nM [2], this compound is an excellent fragment-sized starting point for structure-based lead optimization. Medicinal chemists can use its crystallographically-validated binding mode as a foundation for growing or linking strategies to improve potency and selectivity, leveraging the ortho-amino and ethyl ester functionalities for rapid chemical diversification.

As a Key Intermediate for Ortho-Specific Heterocycle Synthesis

The ortho-amino substitution relative to the ethyl ester group in this compound enables unique synthetic transformations, including cyclization reactions to form quinoline, indole, and quinazoline derivatives [1]. This distinguishes it from para-substituted isomers and makes it a preferred building block for constructing fused heterocyclic scaffolds common in pharmaceuticals [2]. Procurement of this specific isomer ensures efficient access to these privileged structures, saving time and resources in medicinal chemistry projects.

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